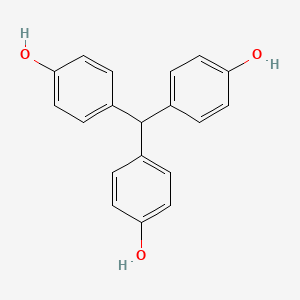4,4',4''-Methanetriyltriphenol
CAS No.: 603-44-1
Cat. No.: VC2311194
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 603-44-1 |
|---|---|
| Molecular Formula | C19H16O3 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 4-[bis(4-hydroxyphenyl)methyl]phenol |
| Standard InChI | InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H |
| Standard InChI Key | WFCQTAXSWSWIHS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Introduction
Chemical Identity and Fundamental Properties
4,4',4''-Methanetriyltriphenol, also known as 4,4',4''-Trihydroxytriphenylmethane, is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.3 g/mol. It belongs to the triphenylmethane derivative family and features three phenol groups connected through a central carbon atom, creating a distinctive three-dimensional structure.
Chemical Identifiers
The compound is cataloged under various international chemical classification systems, providing standardized identification across scientific disciplines.
Table 1: Chemical Identifiers of 4,4',4''-Methanetriyltriphenol
| Identifier Type | Value |
|---|---|
| CAS Number | 603-44-1 |
| EINECS Number | 210-040-2 |
| Molecular Formula | C19H16O3 |
| Molecular Weight | 292.3 g/mol |
| InChI | InChI=1/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H |
| InChIKey | WFCQTAXSWSWIHS-UHFFFAOYSA-N |
Source: Data compiled from chemical databases
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, reflecting its structural characteristics and historical naming conventions.
Table 2: Recognized Synonyms of 4,4',4''-Methanetriyltriphenol
| Synonyms |
|---|
| 4,4',4''-Trihydroxytriphenylmethane |
| Tris(4-hydroxyphenyl)methane |
| Leucoaurin |
| Leucaurin |
| 4-[bis(4-hydroxyphenyl)methyl]phenol |
| Trihydroxytriphenylmethane |
Source: Compiled from chemical databases and literature
Structural Features and Molecular Architecture
The molecular architecture of 4,4',4''-Methanetriyltriphenol presents several distinctive features that influence its chemical behavior and potential applications.
Molecular Structure
The structure of 4,4',4''-Methanetriyltriphenol is characterized by a central carbon atom bonded to three phenol rings. This tetrahedral arrangement creates a three-dimensional structure with the hydroxyl groups positioned at the para positions (4-position) of each phenyl ring. This specific arrangement enables the formation of hydrogen bonds between molecules, contributing to its capacity to form complex supramolecular structures.
Hydrogen Bonding Capabilities
The three hydroxyl groups in 4,4',4''-Methanetriyltriphenol serve as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen-bonded networks in solid-state configurations. Research has demonstrated that these molecules can form two-dimensional networks through O-H···O hydrogen bonds, creating intricate supramolecular assemblies with potential applications in materials science.
Supramolecular Chemistry and Self-Assembly Properties
The hydrogen bonding capabilities of 4,4',4''-Methanetriyltriphenol enable it to form sophisticated supramolecular structures through self-assembly processes.
Two-Dimensional Network Formation
Studies have revealed that 4,4',4''-Methanetriyltriphenol can form two-dimensional networks through intermolecular hydrogen bonding. These networks exhibit specific geometric arrangements determined by the directionality of the hydrogen bonds between adjacent molecules. The resulting supramolecular architectures demonstrate potential for applications in crystal engineering and the development of functional materials.
Self-Assembly Mechanisms
The self-assembly process of 4,4',4''-Methanetriyltriphenol is driven by the cooperative effects of multiple hydrogen bonds between the hydroxyl groups of adjacent molecules. This process is influenced by environmental factors such as solvent polarity, temperature, and the presence of other hydrogen bond acceptors or donors. The resulting supramolecular structures can exhibit diverse morphologies, ranging from linear chains to two-dimensional sheets.
Research Applications and Future Directions
Research on 4,4',4''-Methanetriyltriphenol has primarily focused on its supramolecular structures and potential applications in materials science, with several promising directions emerging in recent studies.
Materials Science Applications
The ability of 4,4',4''-Methanetriyltriphenol to form hydrogen-bonded networks makes it an interesting candidate for studies on self-assembly and crystal engineering. The compound's structural properties suggest potential applications in the development of supramolecular materials with tailored properties. These materials could potentially exhibit specific functionalities based on the arrangement of the molecular building blocks within the supramolecular architecture.
Crystal Engineering
The predictable hydrogen bonding patterns of 4,4',4''-Methanetriyltriphenol make it valuable for crystal engineering applications, where the goal is to design crystalline materials with specific structural features and properties. The compound's ability to form two-dimensional networks through hydrogen bonding provides a foundation for the rational design of crystalline materials with predetermined architectures.
Synthesis and Production Methods
While detailed synthesis information is limited in the available literature, general approaches to the production of triphenylmethane derivatives provide insights into potential synthetic routes for 4,4',4''-Methanetriyltriphenol.
Laboratory Synthesis
Laboratory synthesis of triphenylmethane derivatives typically involves condensation reactions between appropriately substituted benzaldehydes and phenols, followed by subsequent modifications to introduce specific functional groups. For 4,4',4''-Methanetriyltriphenol, synthesis might involve the reaction of 4-hydroxybenzaldehyde with two equivalents of phenol under acidic conditions, followed by hydroxylation of the resulting product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume